N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH

Beschreibung

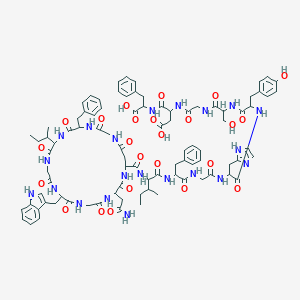

The compound N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH is a complex peptide featuring a sequence of DL-configured amino acids and modified residues. Key structural elements include:

- Racemic amino acids (DL-forms): These may influence stereochemical interactions and biological activity, as seen in other peptides where chirality impacts receptor binding .

- Imidazol-2-yl modifications: The Ala residue is substituted with two imidazol-2-yl groups, a motif known to enhance metal-binding capacity or catalytic activity in heterocyclic compounds .

Eigenschaften

IUPAC Name |

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[20-(2-amino-2-oxoethyl)-5-benzyl-8-butan-2-yl-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,25-octaoxo-1,4,7,10,13,16,19,22-octazacyclopentacosane-23-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-2-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H111N21O24/c1-5-48(3)77-88(132)99-46-75(120)101-61(36-54-41-94-57-25-17-16-24-56(54)57)80(124)97-43-72(117)102-62(37-68(91)114)83(127)106-64(39-70(115)95-42-71(116)100-59(86(130)110-77)33-51-20-12-8-13-21-51)87(131)111-78(49(4)6-2)89(133)107-58(32-50-18-10-7-11-19-50)79(123)96-44-73(118)103-63(38-69-92-30-31-93-69)84(128)105-60(34-53-26-28-55(113)29-27-53)82(126)109-67(47-112)81(125)98-45-74(119)104-65(40-76(121)122)85(129)108-66(90(134)135)35-52-22-14-9-15-23-52/h7-31,41,48-49,58-67,77-78,94,112-113H,5-6,32-40,42-47H2,1-4H3,(H2,91,114)(H,92,93)(H,95,115)(H,96,123)(H,97,124)(H,98,125)(H,99,132)(H,100,116)(H,101,120)(H,102,117)(H,103,118)(H,104,119)(H,105,128)(H,106,127)(H,107,133)(H,108,129)(H,109,126)(H,110,130)(H,111,131)(H,121,122)(H,134,135) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBHNVYMFUKZPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=NC=CN4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H111N21O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1871.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133658-45-4 | |

| Record name | Anantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133658454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. The amino acids are coupled using reagents such as carbodiimides and protected with groups like Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield and purity. Industrial processes often utilize automated peptide synthesizers to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, iodine.

Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution reagents: Amino acid derivatives, coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties.

Wissenschaftliche Forschungsanwendungen

N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH: has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in cellular signaling and protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. These interactions can lead to various biological effects, such as cell proliferation, apoptosis, or immune responses.

Vergleich Mit ähnlichen Verbindungen

Imidazole-Containing Compounds

The dual imidazol-2-yl groups on Ala distinguish the target compound from simpler imidazole derivatives. For example:

Racemic vs. Enantiopure Peptides

Most therapeutic peptides are enantiopure (L-forms), but the DL-configuration here may alter pharmacokinetics. For instance, compound 2 in (icariside E4) demonstrated chirality-dependent Cotton effects in circular dichroism, highlighting the role of absolute configuration in bioactivity .

Spectral and Analytical Comparisons

NMR Chemical Shifts

Comparative NMR analysis, as applied to ADP-ribose derivatives (), can identify structural modifications. For example:

| Compound | H3' Proton Shift (ppm) | Reference |

|---|---|---|

| ADP-ribose | 7.3 | |

| Compound A | 7.5 |

If the target’s H3' proton (if present) exhibits a shift >7.5 ppm, this could indicate electron-withdrawing substitutions, analogous to compound A .

Mass Spectrometry

MS/MS fragmentation patterns, such as those used for kaempferol derivatives (), could reveal cleavage sites in the peptide backbone. For example, Gly-DL-Trp bonds may fragment similarly to the coumaroyl-glucose-rhamnoside in compound 3, producing ions at m/z 485–739 .

Chemical and Physical Properties

Reactivity and Hardness

The chemical hardness (η) and softness (σ) of organotellurium compounds () provide a framework for predicting the target’s reactivity. Imidazole’s electron-rich nature may classify it as a "soft base," akin to compound C in , which favors interactions with soft acids .

Solubility and Stability

Polar residues (Asp, Asn, Ser) likely enhance water solubility, while aromatic clusters (Phe, Trp) may reduce it. Similar trade-offs are observed in cephalosporins (), where hydrophilic groups balance lipophilic substituents .

Biologische Aktivität

The compound N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH is a complex peptide featuring a diverse array of amino acids, including both D and L forms. This structural complexity suggests potential for significant biological activity, particularly in therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The unique sequence of amino acids in this compound contributes to its biological properties. The presence of imidazole groups, aromatic residues, and various side chains may enhance interactions with biological targets such as enzymes and receptors.

Table 1: Amino Acid Composition

| Amino Acid | Type | Functionality |

|---|---|---|

| Gly | D/L | Structural support |

| Phe | D/L | Aromatic interactions |

| xiIle | D/L | Hydrophobic interactions |

| Trp | D/L | Neurotransmission |

| Asn | D/L | N-glycosylation |

| Asp | D/L | Acidic interactions |

| Ala | D | Aliphatic interactions |

| Tyr | D | Signal transduction |

| Ser | D | Enzyme catalysis |

Antimicrobial Properties

Research indicates that peptides similar to the one exhibit antimicrobial properties. For instance, studies have shown that certain sequences can disrupt bacterial membranes, leading to cell lysis. This mechanism is particularly relevant for the treatment of resistant bacterial strains.

Neuroprotective Effects

The presence of tryptophan and phenylalanine suggests potential neuroprotective effects. Tryptophan is a precursor for serotonin, influencing mood and cognitive functions. Compounds with similar structures have been shown to enhance neuronal survival under stress conditions.

Anticancer Activity

Emerging studies suggest that peptides with complex structures can inhibit cancer cell proliferation. The specific arrangement of amino acids may interact with cellular pathways involved in growth regulation. For instance, certain dipeptides have been shown to induce apoptosis in cancer cells.

Case Studies

-

Antimicrobial Activity Study :

A study conducted on a peptide derived from similar sequences demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with metabolic processes. -

Neuroprotective Mechanism Investigation :

Research involving a modified version of the compound showed enhanced neuroprotection in neuronal cell cultures exposed to oxidative stress. The study highlighted the role of tryptophan in modulating oxidative stress responses. -

Anticancer Efficacy Assessment :

In vitro tests revealed that a peptide with structural similarities inhibited the proliferation of breast cancer cells by inducing cell cycle arrest. This effect was linked to interactions with specific signaling pathways.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of this complex peptide with multiple chiral centers and non-standard residues (e.g., xiIle, imidazol-2-yl-modified Ala)?

- Methodological Answer :

- Use computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible synthetic routes and identify intermediates with low energy barriers .

- Employ solid-phase peptide synthesis (SPPS) with orthogonal protecting groups for sequential residue addition. Validate stepwise coupling efficiency via HPLC-MS with detection limits (DL) and quantitation limits (QL) determined per ICH Q2(R2) guidelines (e.g., using signal-to-noise ratios or spiked samples near DL/QL) .

- For non-standard residues like xiIle, perform chiral purity analysis using polarimetry or chiral stationary phase HPLC.

Q. How can researchers ensure analytical reproducibility when characterizing this peptide’s impurities or degradation products?

- Methodological Answer :

- Follow ICH Q2(R2) validation protocols for analytical methods (e.g., LC-MS, NMR):

- Report DL/QL using empirical data (e.g., spiked samples at known concentrations) rather than extrapolation .

- Use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns and confirm molecular formulas.

- Cross-validate results with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from DL/DL stereoisomers.

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental data (e.g., NMR vs. MS) for structural elucidation?

- Methodological Answer :

- Apply density functional theory (DFT) to predict NMR chemical shifts and compare them with experimental data. Discrepancies may indicate incorrect stereochemical assignments or conformational flexibility .

- Use molecular dynamics (MD) simulations to model peptide folding in solution and identify dominant conformers that align with observed spectral data .

- Integrate machine learning tools to prioritize synthetic pathways or analytical conditions that minimize data conflicts .

Q. What strategies are effective for designing experiments to study the peptide’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Implement design of experiments (DoE) to systematically vary pH (2–10), temperature (4–60°C), and ionic strength. Monitor degradation via:

- Kinetic modeling of HPLC peak area reduction over time.

- Arrhenius plots to predict shelf-life at different temperatures .

- Use circular dichroism (CD) to track secondary structural changes under stress conditions.

Q. How can researchers address challenges in synthesizing imidazol-2-yl-modified residues while maintaining regioselectivity?

- Methodological Answer :

- Optimize protection-deprotection strategies : Use tert-butyloxycarbonyl (Boc) for imidazole nitrogen protection during SPPS to prevent side reactions .

- Employ microwave-assisted synthesis to enhance coupling efficiency of sterically hindered residues .

- Validate regioselectivity via X-ray crystallography or NOESY NMR to confirm correct positioning of imidazol-2-yl groups.

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and observed bioactivity profiles (e.g., in vitro vs. computational docking results)?

- Methodological Answer :

- Perform binding free energy calculations (e.g., MM-GBSA) to refine docking predictions and account for solvation effects .

- Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics.

- Consider conformational sampling limitations in simulations; use enhanced sampling techniques (e.g., metadynamics) to explore broader conformational spaces .

Methodological Frameworks

Q. What quality assurance protocols are critical for ensuring batch-to-batch consistency in peptide synthesis?

- Methodological Answer :

- Adopt ICH Q2(R2) -compliant analytical workflows:

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC | ≥95% (area normalization) |

| DL/QL | LC-MS | DL: 0.1 µg/mL, QL: 0.3 µg/mL (validated via spiked samples) |

- Implement process analytical technology (PAT) for real-time monitoring of critical synthesis steps (e.g., resin loading, cleavage efficiency) .

Safety and Handling

Q. What safety protocols are recommended for handling non-standard residues like xiIle or imidazol-2-yl-modified amino acids?

- Methodological Answer :

- Follow ChemScene safety guidelines :

- Conduct reactions in fume hoods with inert gas purging for air-sensitive steps .

- Use personal protective equipment (PPE) including nitrile gloves and safety goggles.

- Characterize reactivity hazards via differential scanning calorimetry (DSC) to detect exothermic decomposition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.